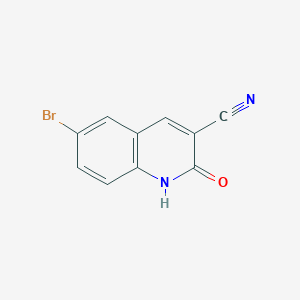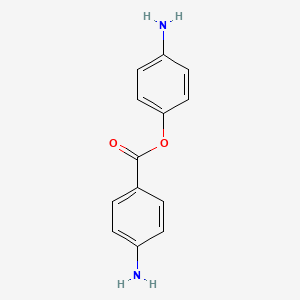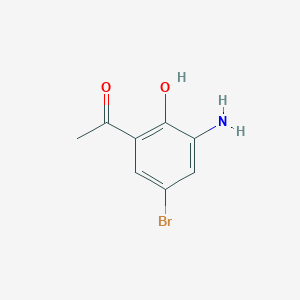
6-Brom-2-oxo-1,2-dihydro-3-chinolincarbonitril
Übersicht
Beschreibung
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile (6-Br-2-oxo-1,2-dihydro-3-QCN) is an organic compound belonging to the quinoline family of compounds. It is an aromatic heterocyclic compound with a five-membered ring, consisting of two nitrogen atoms, two carbon atoms and one bromine atom. 6-Br-2-oxo-1,2-dihydro-3-QCN is known to be a very versatile compound, with a wide range of applications in both organic and inorganic chemistry.
Wissenschaftliche Forschungsanwendungen
Korrosionsschutz
Die Verbindung wurde synthetisiert und als Korrosionsschutzmittel verwendet . Der Korrosionsschutz dieser Verbindung in Salzsäure für Baustahl wurde durch potentiodynamische Polarisationsmessungen, elektrochemische Impedanzspektroskopie, Gewichtsverlustmessungen und DFT . Die Ergebnisse zeigen, dass die Verbindung ein Inhibitor vom gemischten Typ ist und die Adsorption der Verbindung an der Baustahlfläche der Langmuir-Isotherme folgt .
Synthese von Heterocyclen
Diese Klasse von Verbindungen wurde bei der Synthese verwandter vier- bis siebengliedriger Heterocyclen verwendet, von denen die meisten einzigartige biologische Aktivitäten aufweisen . Dieser fokussierte Übersichtsartikel diskutiert die jüngsten synthetischen Ansätze und die Anwendungen dieser Klasse von Verbindungen bei der Synthese verwandter vier- bis siebengliedriger Heterocyclen .
Antikrebsaktivität
Chinolon-Derivate, zu denen auch diese Verbindung gehört, zeigen Antikrebsaktivität. Sie haben eine einfache Struktur und milde Nebenwirkungen.
Antiepileptische Aktivität
Chinolon-Derivate zeigen auch antikonvulsive Aktivität. Sie werden zur Behandlung von Krampfanfällen eingesetzt.
Anti-mikrobielle Aktivität
Chinolon-Derivate haben sich als antimikrobiell erwiesen. Sie werden zur Behandlung verschiedener bakterieller Infektionen eingesetzt.
Anticholinesterase-Aktivität
Chinolon-Derivate zeigen Anticholinesterase-Aktivität. Sie werden zur Behandlung von Krankheiten wie Alzheimer eingesetzt.
Antituberkulose-Aktivität
Chinolon-Derivate zeigen Antituberkulose-Aktivität. Sie werden zur Behandlung von Tuberkulose eingesetzt.
Antidiabetische Aktivität
Chinolon-Derivate zeigen antidiabetische Aktivität. Sie werden zur Behandlung von Diabetes eingesetzt.
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules to exert its effects.
Result of Action
One study suggests that a similar compound, 6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, shows a greater analgesic effect than tramadol , indicating potential analgesic properties.
Biochemische Analyse
Biochemical Properties
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with these biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, potentially inhibiting their activity and thereby affecting protein degradation pathways .
Cellular Effects
The effects of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but prolonged exposure can lead to its degradation, resulting in diminished activity. Long-term studies have also shown that continuous exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can lead to the formation of active metabolites, which may exert additional biochemical effects. Furthermore, its interaction with metabolic enzymes can influence the levels of specific metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 6-Bromo-2-oxo-1,2-dihydro-3-quinolinecarbonitrile is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize within the mitochondria, where it influences mitochondrial function and energy metabolism. This localization is essential for its role in modulating cellular processes .
Eigenschaften
IUPAC Name |
6-bromo-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLDUUIMYLBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557558 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99465-03-9 | |
| Record name | 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)






![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)


![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)


![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)